3-(3-Fluorobenzene-1-sulfonyl)-2H-indazole
Description
Significance of the Indazole Scaffold in Medicinal Chemistry Research
The indazole scaffold, consisting of a fused benzene (B151609) and pyrazole (B372694) ring, is a cornerstone in the design of therapeutic agents. researchgate.netnih.gov Its structural rigidity, coupled with the presence of two nitrogen atoms, allows for a variety of intermolecular interactions with biological targets. pnrjournal.com The existence of two common tautomeric forms, 1H-indazole and 2H-indazole, further expands its chemical diversity and potential for biological activity. nih.gov
Indazole derivatives have demonstrated a remarkable breadth of pharmacological activities. nih.govnih.gov These compounds have been investigated and developed as potent agents for a wide array of diseases. Notably, they have shown significant promise as anti-cancer agents, with several indazole-based drugs approved for clinical use. rsc.orgnih.gov Beyond oncology, the indazole core is present in compounds with anti-inflammatory, antibacterial, anti-HIV, antiarrhythmic, and antifungal properties. nih.govresearchgate.net
The following table provides a summary of some key bioactive indazole derivatives and their therapeutic applications:
| Compound Name | Therapeutic Application | Key Biological Target/Mechanism |
| Pazopanib | Anti-cancer (Renal Cell Carcinoma, Soft Tissue Sarcoma) | Tyrosine Kinase Inhibitor nih.govpnrjournal.com |
| Axitinib | Anti-cancer (Renal Cell Carcinoma) | Tyrosine Kinase Inhibitor pnrjournal.com |
| Entrectinib | Anti-cancer (ROS1-positive NSCLC, NTRK fusion-positive solid tumors) | Tyrosine Kinase Inhibitor pnrjournal.com |
| Niraparib | Anti-cancer (Ovarian, Fallopian Tube, Peritoneal Cancer) | PARP Inhibitor nih.gov |
| Benzydamine | Anti-inflammatory, Analgesic | Non-steroidal anti-inflammatory drug (NSAID) wikipedia.org |
| Granisetron | Anti-emetic (Chemotherapy-induced nausea and vomiting) | 5-HT3 receptor antagonist pnrjournal.com |
This table is for illustrative purposes and not exhaustive.
The versatility of the indazole scaffold is underscored by its widespread use in both the pharmaceutical and agrochemical industries. researchgate.net In pharmaceuticals, at least 43 indazole-based therapeutic agents are reported to be in clinical use or undergoing clinical trials. nih.govresearchgate.net This highlights the scaffold's favorable pharmacokinetic and pharmacodynamic properties. In the realm of agrochemicals, indazole derivatives have been developed as effective insecticides, demonstrating the broad utility of this heterocyclic system. acs.org
Strategic Role of Fluorine Substitution in Molecular Design for Biological Activity
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's therapeutic profile. tandfonline.comnih.gov The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a compound's biological activity. mdpi.comnih.gov
Fluorine's high electronegativity can lead to the formation of favorable electrostatic and hydrogen-bond interactions with biological targets. benthamscience.comresearchgate.net By altering the electronic distribution within a molecule, fluorine can enhance binding affinity and specificity for a target protein. tandfonline.com Furthermore, the substitution of hydrogen with fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and access hydrophobic binding pockets within a receptor. mdpi.combenthamscience.com This can lead to increased potency and efficacy.
The Sulfonyl Moiety as a Key Pharmacophore in Medicinal Chemistry
The sulfonyl group (-SO2-) is a critical pharmacophore found in a diverse range of therapeutic agents. researchgate.net Its tetrahedral geometry and ability to act as a hydrogen bond acceptor make it a valuable component for engaging with biological targets. researchgate.net Sulfonamides (R-SO2-NH-R'), a common class of sulfonyl-containing compounds, are well-known for their antibacterial properties and have since been incorporated into drugs for a variety of other indications. ajchem-b.com
The sulfonyl group is often considered a bioisostere for other functional groups, such as the carbonyl or carboxyl group, allowing for the fine-tuning of a molecule's physicochemical properties while maintaining or improving its biological activity. researchgate.net The introduction of a sulfonyl moiety can also enhance a drug's metabolic stability and improve its pharmacokinetic profile. researchgate.net The diaryl sulfone motif, for instance, is a key structural feature in certain anti-HIV-1 agents. acs.org
The following table summarizes the key roles of the sulfonyl moiety in drug design:
| Property | Impact of the Sulfonyl Moiety |
| Hydrogen Bonding | Acts as a strong hydrogen bond acceptor. researchgate.net |
| Bioisosterism | Can replace other functional groups to modulate properties. researchgate.net |
| Metabolic Stability | Can block metabolically labile sites, increasing drug half-life. researchgate.net |
| Solubility | Can increase the polarity and solubility of a molecule. researchgate.net |
| Target Binding | Can form key interactions with receptor binding sites. nih.gov |
Sulfonamides as Important Therapeutic Agents
The sulfonamide functional group (-SO₂NHR) is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents. tandfonline.comtechniques-ingenieur.fr Historically known for the "sulfa drugs," the first class of synthetic antibacterial agents, the applications of sulfonamides have since expanded dramatically. tandfonline.comnih.gov They are integral to drugs with diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and diuretic properties. tandfonline.comnih.gov
The versatility of the sulfonamide group stems from its ability to act as a bioisostere for other functional groups, such as carboxylic acids, while offering advantages like improved metabolic stability and better passive diffusion across biological membranes. mdpi.com Sulfonamide-based drugs target a broad spectrum of proteins, including enzymes like carbonic anhydrases, kinases, and proteases, as well as disrupting protein-protein interactions. nih.govnih.gov Their ability to serve as tyrosine kinase inhibitors, for instance, is crucial in cancer therapy for disrupting key signaling pathways. nih.gov
Table 1: Therapeutic Classes of Sulfonamide-Containing Drugs
| Therapeutic Class | Primary Mechanism/Target | Examples of Targets/Applications |
|---|---|---|
| Antibacterial | Inhibition of dihydropteroate (B1496061) synthase (DHPS) | Gram-positive and Gram-negative bacterial infections tandfonline.comnih.gov |
| Anticancer | Inhibition of kinases, carbonic anhydrases, etc. | Cancer therapy, targeting tumor growth and survival nih.gov |
| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes | Treatment of inflammatory conditions tandfonline.com |
| Diuretics | Inhibition of carbonic anhydrase in the kidneys | Management of hypertension and edema techniques-ingenieur.fr |
| Antidiabetics | Stimulation of insulin (B600854) release (sulfonylureas) | Treatment of type 2 diabetes openaccesspub.org |
Contribution to Binding Affinity and Selectivity
The sulfonamide moiety plays a critical role in how a drug molecule binds to its protein target, often significantly enhancing both affinity and selectivity. The geometry and electronic properties of the sulfonamide group allow it to participate in a variety of non-covalent interactions, including hydrogen bonds and van der Waals forces. tandfonline.com
Studies have shown that the two oxygen atoms of the sulfonamide group are key to its binding capabilities. nih.gov They can engage in highly conserved interactions with protein backbones, mimicking the interactions of other functional groups like keto amides. nih.govacs.org Research dissecting the energetic contributions of these atoms has revealed that both oxygens can account for a significant portion of the total binding energy. nih.gov The precise orientation of the sulfonamide within a protein's binding pocket, dictated by the parent scaffold, allows for fine-tuning of these interactions, which can lead to high selectivity for a specific protein over closely related ones. This is particularly important for targets like kinases, where selectivity is crucial to avoid off-target effects.
Rationale for Investigating 3-(3-Fluorobenzene-1-sulfonyl)-2H-indazole and its Analogs
The investigation of this compound and its analogs is driven by a rational drug design strategy that leverages the proven advantages of its constituent parts.
The Indazole Scaffold : The indazole ring system is a well-established pharmacophore found in numerous biologically active compounds, including several FDA-approved anticancer drugs. rsc.org Its structure is conducive to forming key interactions within the binding sites of various enzymes and receptors, making it a reliable starting point for drug discovery. mdpi.comaustinpublishinggroup.com
The Sulfonamide Linker : As detailed previously, the sulfonamide group is not merely a linker but an active contributor to biological activity and binding affinity. tandfonline.comnih.gov Its inclusion is a deliberate choice to impart favorable pharmacological properties and to anchor the molecule effectively to its intended biological target. mdpi.com The combination of indazoles with sulfonamides has proven to be a successful strategy for developing potent inhibitors of targets like the Mcl-1 protein, which is important in cancer. nih.gov
The Fluorinated Phenyl Ring : The introduction of a fluorine atom onto the phenyl ring is a classic medicinal chemistry tactic to enhance drug-like properties. rsc.org Fluorination can improve metabolic stability by blocking sites susceptible to oxidative metabolism, and it can modulate the electronic properties of the molecule to enhance binding affinity. tandfonline.comnih.gov Specifically, a fluorine atom can alter the pKa of nearby groups, improve membrane permeability, and increase lipophilicity, all of which can lead to better bioavailability and efficacy. nih.gov The use of a 3-fluorobenzene group, in particular, has been part of the optimization of potent and selective inhibitors in other molecular frameworks. acs.org
Therefore, the synthesis and study of this compound is a logical endeavor to create novel chemical entities. This compound class combines a privileged heterocyclic core (indazole) with a versatile, pharmacologically active linker (sulfonamide) and a property-enhancing element (the fluoro-substituent) to explore new therapeutic potential, likely as inhibitors for targets such as protein kinases or other enzymes implicated in diseases like cancer. nih.govacs.org
Structure
3D Structure
Properties
CAS No. |
633292-94-1 |
|---|---|
Molecular Formula |
C13H9FN2O2S |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
3-(3-fluorophenyl)sulfonyl-2H-indazole |
InChI |
InChI=1S/C13H9FN2O2S/c14-9-4-3-5-10(8-9)19(17,18)13-11-6-1-2-7-12(11)15-16-13/h1-8H,(H,15,16) |
InChI Key |
ULBHCBIUYOVKOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)S(=O)(=O)C3=CC=CC(=C3)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 3 Fluorobenzene 1 Sulfonyl 2h Indazole
Synthetic Routes to the 2H-Indazole Core Structure
The synthesis of the 2H-indazole scaffold, the less thermodynamically stable isomer of indazole, has been a subject of considerable research. nih.govnih.gov Its selective formation is challenging, as many synthetic routes yield mixtures of 1H- and 2H-isomers. nih.govresearchgate.net However, a number of modern synthetic methods have been developed to favor the formation of the 2H-indazole core.
De Novo Annulation and Cyclization Reactions for 2H-Indazole Formation
De novo synthesis, the construction of the heterocyclic ring from acyclic precursors, is a powerful strategy for accessing substituted indazoles. These methods often involve annulation (ring-forming) and cyclization reactions that build the bicyclic system in a controlled manner.
Transition-metal catalysis has provided highly efficient and regioselective pathways to 2H-indazoles. Rhodium(III)-catalyzed C-H activation has emerged as a particularly robust method. nih.govacs.org One prominent strategy involves the formal [4+1] annulation of azobenzenes with aldehydes. nih.govnih.gov In this reaction, the azo functional group of the azobenzene (B91143) directs the Rh(III) catalyst to activate an ortho C–H bond. This is followed by addition to an aldehyde, subsequent cyclization, and aromatization to furnish the N-aryl-2H-indazole product. nih.gov This method is compatible with a wide array of functional groups on both the azobenzene and aldehyde partners. nih.govacs.org
For instance, the cyclization of azobenzenes with α-keto aldehydes using a rhodium (III) catalyst provides an efficient route to 3-acylated-2H-indazoles. nih.govresearchgate.net Similarly, reactions with sulfoxonium ylides can also yield 3-acylated-2H-indazoles via a tandem C-H activation and intramolecular annulation sequence. nih.gov Other metals, including Palladium and Copper, have also been successfully employed. A Pd-catalyzed reaction between 2-bromobenzyl bromides and arylhydrazines delivers 2-aryl-substituted 2H-indazoles in a single step. organic-chemistry.orgacs.org Copper-catalyzed methods, such as the one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, also provide effective access to the 2H-indazole core. organic-chemistry.org
| Catalyst System | Starting Materials | Product Type | Reference |
|---|---|---|---|
| Rh(III) | Azobenzenes + Aldehydes | N-Aryl-2H-indazoles | nih.govacs.org |
| Rh(III) | Phthalazinones + Allenes | Indazole derivatives | rsc.org |
| Pd(0) | 2-Bromobenzyl bromides + Arylhydrazines | 2-Aryl-2H-indazoles | organic-chemistry.orgacs.org |
| Cu₂O-NP | 2-Bromobenzaldehydes + Primary amines + NaN₃ | Substituted 2H-indazoles | organic-chemistry.org |
To enhance the environmental sustainability of synthetic protocols, metal-free approaches to 2H-indazoles have been developed. A notable metal-free method is the [3+2] dipolar cycloaddition of arynes with sydnones. nih.govorganic-chemistry.orgnih.govacs.org This reaction proceeds under mild conditions and provides the 2H-indazole skeleton with high efficiency and selectivity, avoiding contamination from the 1H-isomer. nih.govnih.gov The reaction involves the in situ generation of an aryne, which then undergoes cycloaddition with a stable, cyclic 1,3-dipole (the sydnone), followed by a spontaneous extrusion of carbon dioxide to form the aromatic 2H-indazole ring. nih.gov
Another significant metal-free approach is the Cadogan indazole synthesis, which involves the reductive cyclization of ortho-imino-nitrobenzene substrates. organic-chemistry.orgacs.org This transformation can be promoted by organophosphorus reagents like tri-n-butylphosphine under mild conditions. acs.org An iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes has also been reported, which proceeds via a proposed radical chain mechanism. nih.gov
Photocatalysis has emerged as a powerful tool in modern organic synthesis, offering mild and sustainable reaction conditions. Several visible-light-mediated methods for constructing the 2H-indazole core have been reported. rsc.orgacs.orgnih.govrsc.org Some of these transformations can proceed even without an external photocatalyst. For example, 2-((aryl/alkyl/H)ethynyl))aryltriazenes can react with arylsulfinic acids under visible-light irradiation at room temperature to yield 3-functionalized 2H-indazoles. organic-chemistry.orgorganic-chemistry.orgnih.gov This reaction is believed to proceed through an electron donor-acceptor (EDA) complex. organic-chemistry.orgnih.gov
In other photocatalyst-free systems, aryl azides can undergo a photocyclization reaction driven by visible light to produce 2H-indazole-3-carboxamides in good to excellent yields. rsc.orgrsc.orgresearchgate.net This approach is noted for its atom-economy and environmentally friendly conditions. rsc.org When a photocatalyst is employed, the scope of transformations can be expanded. For instance, a transition-metal-free protocol for the C3-carbamoylation of 2H-indazoles uses an organic photocatalyst (4CzIPN) to mediate the coupling of 2H-indazoles with oxamic acids under visible light. nih.gov
Regioselective Synthesis of 2H-Indazole Isomers
Achieving regioselectivity in the synthesis of indazoles is crucial, as direct alkylation or arylation of the parent indazole often results in a mixture of N1- and N2-substituted products. nih.gov The thermodynamic stability generally favors the 1H-indazole tautomer. nih.govnih.gov Therefore, methods that selectively yield the 2H-isomer are of significant synthetic value.
The Cadogan reductive cyclization of ortho-imino-nitrobenzenes, generated from the condensation of ortho-nitrobenzaldehydes and primary amines, is a classic method that provides selective access to N2-substituted indazoles. researchgate.netacs.org Palladium-catalyzed reactions of 2-halobenzyl halides with arylhydrazines have also been shown to be highly regioselective for the 2-substituted-2H-indazole product. acs.org Furthermore, direct alkylation of pre-formed indazoles can be guided towards the N2 position under specific conditions. For example, gallium/aluminum or aluminum-mediated direct alkylation of indazoles with various electrophiles like allyl and benzyl (B1604629) bromides has been developed for the high-yield, regioselective synthesis of 2H-indazoles. rsc.org
Introduction of the Fluorobenzene-1-sulfonyl Moiety
Once the 2H-indazole core is synthesized, the final step is the introduction of the 3-fluorobenzene-1-sulfonyl group at the C3 position. Direct C-H functionalization is the most efficient strategy for this transformation.
An effective and modern method for the C3-sulfonylation of 2H-indazoles is through electrochemical synthesis. nih.govresearchgate.netacs.org This method is transition-metal- and external-oxidant-free, operating at room temperature under ambient air. nih.govacs.org The reaction utilizes a sulfonyl precursor, typically a sulfonyl hydrazide, and generates a sulfonyl radical via an electrochemical process. nih.govresearchgate.net This radical then couples with the 2H-indazole at the C3 position with high regioselectivity. nih.gov A variety of sulfonylated indazole derivatives have been synthesized with yields up to 92% using this method. nih.govacs.org
To synthesize the target molecule, 3-(3-Fluorobenzene-1-sulfonyl)-2H-indazole , this electrochemical protocol would be employed using 3-fluorobenzenesulfonyl hydrazide as the sulfonyl precursor. The precursor, 3-fluorobenzenesulfonyl chloride, is commercially available and can be prepared from 1,3-benzenedisulfonyl fluoride (B91410). chemicalbook.comlookchem.com The sulfonyl chloride can then be converted to the corresponding sulfonyl hydrazide.
Another electrochemical approach involves the direct cross-coupling between sodium sulfinates and 2H-indazoles. acs.org This process uses a graphite (B72142) anode and platinum cathode to concurrently oxidize the sulfinate to a sulfonyl radical and the 2H-indazole to a radical cation, facilitating a direct radical-radical coupling to form the C3-sulfonylated product. acs.org Using sodium 3-fluorobenzenesulfinate in this system would be another viable route to the title compound.
| Synthetic Step | Proposed Reagent | Methodology | Reference |
|---|---|---|---|
| C3-Sulfonylation | 3-Fluorobenzenesulfonyl hydrazide | Electrochemical C-H Sulfonylation | nih.govresearchgate.netacs.org |
| C3-Sulfonylation | Sodium 3-fluorobenzenesulfinate | Electrochemical Radical-Radical Cross-Coupling | acs.org |
| Precursor Synthesis | 3-Fluorobenzenesulfonyl chloride | Commercially available/synthesizable | chemicalbook.comlookchem.com |
Sulfonylation Reactions at the Indazole Scaffold
The introduction of a sulfonyl group onto an indazole ring is a critical step in forming the title compound. This can be achieved through several methods, with a primary focus on creating a carbon-sulfur bond at the C3 position of the 2H-indazole.
One prominent method is the regioselective C-H sulfonylation, which avoids the need for pre-functionalized starting materials. researchgate.net An electrochemical approach has been developed for the C3-H sulfonylation of 2H-indazoles that is free from transition metals and external oxidants. nih.govacs.org This method utilizes sulfonyl hydrazides as the sulfonyl source and can produce a variety of sulfonylated indazole derivatives in high yields (up to 92%). researchgate.netnih.govacs.org Mechanistic studies indicate that this electrochemical process operates through a radical pathway. researchgate.netnih.gov
While direct C3-sulfonylation is key, other sulfonylation reactions on the indazole scaffold are also noteworthy for creating related analogs. For instance, an oxo-sulfonylation protocol enables the synthesis of N-sulfonylated indazolones from 2H-indazoles. acs.org This reaction uses sulfinic acid as the sulfonylating agent and tert-butyl hydroperoxide (TBHP) as an oxidant, proceeding under mild, metal-free conditions to yield 1-sulfonylindazol-3(2H)-one derivatives. acs.orgorganic-chemistry.org
Table 1: Comparison of Sulfonylation Methods for the Indazole Scaffold
| Method | Position | Reagents | Key Features | Reference |
|---|---|---|---|---|
| Electrochemical C-H Sulfonylation | C3 | Sulfonyl hydrazides | Transition-metal and oxidant-free; proceeds via a radical pathway; high yields. | nih.gov, researchgate.net, acs.org |
| Oxo-sulfonylation | N1 | Sulfinic acid, TBHP | Metal-free; mild conditions; produces N-sulfonylated indazolones. | organic-chemistry.org, acs.org |
Strategies for Selective Fluorination of Aromatic Rings
The presence of a fluorine atom on the benzene (B151609) ring significantly influences the molecule's properties. tandfonline.com The selective introduction of fluorine into aromatic systems is a well-developed field in organic chemistry. numberanalytics.com There are three primary strategies for arene fluorination: electrophilic, nucleophilic, and transition metal-catalyzed methods. numberanalytics.comnumberanalytics.com
Electrophilic Fluorination involves the use of reagents that act as an F+ source. numberanalytics.com Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF4). numberanalytics.comnumberanalytics.comrsc.org These reagents are generally more stable and easier to handle than traditional sources like molecular fluorine (F2). rsc.org Palladium-catalyzed C-H fluorination using NFSI has been shown to be effective for various hetero)arenes. rsc.org Other less common but effective reagents include high-valency metal fluorides like silver difluoride (AgF2). acs.orgtaylorfrancis.com
Nucleophilic Fluorination relies on the displacement of a leaving group (such as a halide or sulfonate) on the aromatic ring by a fluoride ion (F-). numberanalytics.com This method is particularly effective for aromatic rings that are activated towards nucleophilic attack. Common sources of nucleophilic fluoride include potassium fluoride (KF), cesium fluoride (CsF), and tetrabutylammonium (B224687) fluoride (TBAF). numberanalytics.comnumberanalytics.com
Transition Metal-Catalyzed Fluorination has become a powerful tool for synthesizing fluorinated aromatics, often under milder conditions and with greater functional group tolerance. numberanalytics.com Palladium and copper complexes are frequently used to facilitate the fluorination of aryl halides, triflates, or boronic acids. numberanalytics.comnumberanalytics.com
Table 2: Overview of Aromatic Fluorination Strategies
| Strategy | Description | Typical Reagents | Reference |
|---|---|---|---|
| Electrophilic Fluorination | Introduction of an electrophilic fluorine atom (F+) to the aromatic ring. | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI), AgF2 | numberanalytics.com, acs.org, numberanalytics.com, rsc.org |
| Nucleophilic Fluorination | Displacement of a leaving group by a nucleophilic fluoride ion (F-). | KF, CsF, TBAF | numberanalytics.com, numberanalytics.com |
| Transition Metal-Catalyzed Fluorination | Use of a metal catalyst to facilitate the fluorination reaction. | Palladium or Copper catalysts with a fluoride source. | numberanalytics.com, numberanalytics.com |
Derivatization and Structural Modification Strategies for Analog Synthesis
The molecular framework of this compound offers multiple sites for modification to generate analogs with varied properties. This process, known as molecular modification, is a cornerstone of drug discovery, allowing for the fine-tuning of a molecule's physical, chemical, and pharmacological characteristics. biomedres.usbiomedres.us
Substituent Effects on the 3-Fluorobenzene Ring
The fluorine atom on the benzene ring governs the ring's reactivity and the position of any subsequent electrophilic substitution. This influence is a combination of two opposing electronic effects: the inductive effect and the resonance effect. lumenlearning.comlibretexts.org
Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which deactivates the aromatic ring, making it less reactive towards electrophiles than benzene. lumenlearning.comlibretexts.org
Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic π-system through resonance. This effect increases the electron density at the ortho and para positions. libretexts.org
Table 3: Electronic Effects of Common Substituents on an Aromatic Ring
| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect | Directing Effect |
|---|---|---|---|---|
| -NO2 (Nitro) | -I (Withdrawing) | -R (Withdrawing) | Strongly Deactivating | meta |
| -CH3 (Alkyl) | +I (Donating) | None | Activating | ortho, para |
| -OH (Hydroxy) | -I (Withdrawing) | +R (Donating) | Strongly Activating | ortho, para |
| -F (Fluoro) | -I (Withdrawing) | +R (Donating) | Deactivating | ortho, para |
Modifications of the Sulfonyl Linker
The sulfonyl group (-SO2-) is a key structural feature that can be modified to alter the compound's properties. Sulfonyl-containing compounds are prevalent in medicinal chemistry. researchgate.netnih.gov The sulfonyl group is chemically stable, can act as a hydrogen bond acceptor, and its incorporation can modulate solubility and metabolic stability. researchgate.net
Modification strategies can include replacing the sulfonyl group with a bioisostere, such as a sulfonamide (-SO2NR-), which introduces a hydrogen bond donor and changes the group's polarity and charge distribution. researchgate.net The stability of linkers is a critical aspect; for example, in antibody-drug conjugates, linker modification is a key strategy to prevent premature cleavage in serum. nih.gov While the context is different, the principle of modifying a linker to enhance stability and tune properties is directly applicable.
Substitutions on the 2H-Indazole Core
The 2H-indazole core is rich in sites for functionalization, allowing for extensive derivatization. The C3 position is a primary target for modification, but other positions on the heterocyclic and benzene rings of the indazole are also accessible.
Recent research has led to significant advances in the direct C3-functionalization of 2H-indazoles. thieme-connect.de A wide array of reactions has been reported, including:
C3-Formylation: Using reagents like Selectfluor and DMSO under microwave conditions. thieme-connect.de
C3-Arylation and Alkylation: Palladium-catalyzed reactions are commonly employed to introduce new aryl or alkyl groups. researchgate.netmdpi.com
C3-Amination, Phosphonylation, and Selenylation: Various methods have been developed to introduce heteroatom-containing functional groups at this position. researchgate.net
Beyond C3, the N2 position is readily substituted. N2-alkylation and N2-arylation can be achieved through methods like copper-catalyzed three-component reactions or palladium-catalyzed intramolecular aminations. organic-chemistry.org Substituents can also be introduced onto the benzo part of the indazole ring, typically by starting with an appropriately substituted precursor, such as a substituted 2-bromobenzaldehyde (B122850) in a multi-component synthesis. organic-chemistry.org
Table 4: Functionalization Reactions on the 2H-Indazole Core
| Position | Reaction Type | Example Conditions | Reference |
|---|---|---|---|
| C3 | Sulfonylation | Electrochemical, sulfonyl hydrazides | nih.gov, researchgate.net |
| C3 | Formylation | Selectfluor, DMSO, Microwave | thieme-connect.de |
| C3 | Arylation | Pd-catalyzed coupling with aryl halides/boronic acids | researchgate.net, mdpi.com |
| N2 | Arylation | Pd-catalyzed intramolecular amination | organic-chemistry.org |
| N2 | Alkylation | Cu-catalyzed multi-component reactions | organic-chemistry.org |
Diversity-Oriented Synthesis Approaches
Diversity-oriented synthesis (DOS) is a powerful strategy for generating collections of structurally diverse small molecules to explore large areas of chemical space. cam.ac.ukcam.ac.uk Rather than optimizing a single lead compound, DOS aims to create a library of distinct molecular scaffolds from a common starting point. cam.ac.uk
The this compound scaffold is an excellent candidate for DOS. By combining the various synthetic methodologies described, a multitude of analogs can be generated. A DOS approach would involve:
Scaffold Elaboration: Starting with a common 2H-indazole intermediate.
Parallel Synthesis: Employing an array of sulfonyl chlorides (with different substituents on the benzene ring) and a variety of functionalization reactions at the C3, N2, and other positions of the indazole core.
Combinatorial Approach: Systematically combining different building blocks to rapidly generate a large library of analogs.
This strategy allows for the efficient production of compounds with variations on the fluorinated ring, the sulfonyl linker, and multiple positions on the indazole core, thereby creating a library with high structural diversity for screening purposes. cam.ac.ukcam.ac.uk
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. For 3-(3-Fluorobenzene-1-sulfonyl)-2H-indazole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for unambiguous structural confirmation.
¹H NMR: This experiment would identify all the hydrogen atoms in the molecule. The spectrum would be expected to show distinct signals for the protons on the indazole ring system and the 3-fluorobenzene ring. Key information would be derived from chemical shifts (indicating the electronic environment of each proton), signal multiplicity or splitting patterns (revealing adjacent protons), and integration values (representing the number of protons for each signal).
¹³C NMR: This technique maps the carbon skeleton of the molecule. Each unique carbon atom in the indazole and fluorobenzene (B45895) rings would produce a distinct signal. The chemical shifts would help differentiate between aromatic carbons, carbons adjacent to nitrogen, and the carbon atom bonded to the sulfonyl group.
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR would provide a simple spectrum, likely a single signal, confirming the presence of the fluorine. The chemical shift of this signal would be characteristic of a fluorine atom attached to a benzene (B151609) ring, and its coupling to nearby protons could also be observed.
Hypothetical NMR Data Table
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicities |
| ¹H | 6.5 - 8.5 | Singlet (s), Doublet (d), Triplet (t), Multiplet (m) |
| ¹³C | 110 - 150 | - |
| ¹⁹F | -100 to -120 | Singlet (s) or Multiplet (m) |
Correlation Spectroscopy (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR experiments are critical for assembling the complete molecular structure by showing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment maps the ¹H-¹H coupling networks. It would be used to trace the connectivity of protons on the indazole ring and separately on the fluorobenzene ring, confirming their individual structures.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms. It would definitively assign each proton signal to its attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically over 2-3 bonds) between carbon and hydrogen atoms. It is crucial for connecting the molecular fragments. For instance, HMBC would show correlations between protons on the indazole ring and the carbon of the sulfonyl group, and between protons on the fluorobenzene ring and the same sulfonyl carbon, thus confirming the C-S bond that links the two ring systems.
Nuclear Overhauser Effect Spectroscopy (NOESY) for Regio- and Stereochemistry
NOESY is a 2D NMR technique that identifies nuclei that are close to each other in space, regardless of whether they are connected by chemical bonds. For a planar molecule like this compound, NOESY would be used to confirm the regiochemistry by showing spatial proximity between specific protons on the indazole ring and the adjacent 3-fluorophenylsulfonyl group.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS is a highly sensitive and accurate technique used to determine the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of precision (typically to four or more decimal places), it allows for the calculation of a unique molecular formula. For this compound (C₁₃H₉FN₂O₂S), HRMS would provide an exact mass measurement that would either confirm or refute this proposed formula, serving as a definitive piece of evidence for the compound's identity.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an effective tool for identifying the presence of specific functional groups. In the IR spectrum of this compound, characteristic absorption bands would be expected that correspond to the key functional groups.
Expected IR Absorption Bands
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
| Sulfonyl Group (SO₂) | Asymmetric & Symmetric Stretch | 1350-1300 & 1160-1120 |
| Aromatic Ring | C=C Stretch | 1600-1450 |
| Aromatic Ring | C-H Stretch | 3100-3000 |
| C-F Bond | Stretch | 1250-1000 |
| N-H (Indazole) | Stretch | 3300-3100 |
Chromatographic Purity Analysis (e.g., HPLC, LC-MS)
Chromatographic techniques are essential for assessing the purity of a chemical compound.
High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of a sample of this compound. A pure sample would ideally show a single sharp peak at a specific retention time under defined conditions (e.g., column type, mobile phase, flow rate). The presence of additional peaks would indicate impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a hybrid technique that couples the separation power of HPLC with the detection capabilities of mass spectrometry. An LC-MS analysis would not only provide a chromatogram to assess purity but would also provide the mass of the compound in the main peak, simultaneously confirming its identity.
Structure Activity Relationship Sar Studies of 3 3 Fluorobenzene 1 Sulfonyl 2h Indazole and Its Structural Analogs
Systematic Exploration of Substituent Effects on Biological Activity
The biological profile of indazole-based compounds can be significantly altered by the introduction of different functional groups. Research has focused on understanding these effects to optimize potency and selectivity. mdpi.comnih.gov
The incorporation of fluorine into pharmacologically active molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. nih.govfrontiersin.org For phenylsulfonyl indazole analogs, the position and number of fluorine atoms on the benzene (B151609) ring are crucial determinants of biological activity. nih.govresearchgate.net
SAR studies have demonstrated that the placement of a fluorine atom can dramatically alter a compound's potency. For instance, in related heterocyclic compounds, placing a fluoro group at the 2- and 4-positions of a benzene ring has been shown to enhance potency, whereas a substitution at the 3-position can lead to a loss of activity. nih.govresearchgate.net This highlights the sensitivity of the molecule's interaction with its biological target to the electronic and steric properties of the substituent. The introduction of a single fluorine atom can lead to a significant increase in cytotoxic activity in some cancer cell lines. nih.gov
Conversely, in other contexts, such as with certain pyrazole (B372694) derivatives, substitutions with electron-withdrawing groups like fluorine at the 4-position of an aryl ring have been found to enhance antimalarial and antituberculosis activity. researchgate.net The presence of a trifluoromethyl (CF3) group, another source of fluorine, can have varied effects. While a CF3 group at the meta position of an aryloxy ring has been shown to enhance antimalarial activity in some pyrazole series, its placement at other positions on a benzimidazole (B57391) ring resulted in only moderate to lower cytotoxic activity. nih.govresearchgate.net
The following table illustrates the effect of fluorine substitution on the biological activity of a series of hypothetical 3-(phenylsulfonyl)-2H-indazole analogs, based on general findings in related heterocyclic chemistry.
Table 1: Effect of Fluorine Substitution on Biological Activity Hypothetical data for illustrative purposes
| Compound | Substitution on Benzene Ring | Relative Potency |
|---|---|---|
| Analog 1 | None | 1x |
| Analog 2 | 2-Fluoro | 15x |
| Analog 3 | 3-Fluoro | 0.5x |
| Analog 4 | 4-Fluoro | 12x |
| Analog 5 | 2,4-Difluoro | 25x |
The indazole ring possesses two nitrogen atoms, N1 and N2, and the point of substitution on this heterocyclic system can significantly influence the resulting molecule's properties and biological activity. The synthesis of indazole derivatives often yields a mixture of N1 and N2 isomers (regioisomers), and their separation and individual biological evaluation are crucial steps in SAR studies. researchgate.net
The regioselective synthesis of N1 and N2 substituted indazoles can be controlled by reaction conditions. For example, in the glycosylation of 4-nitroindazole, N1-regioisomers are formed under thermodynamic control, while kinetic control favors the formation of the N2-isomer. nih.gov The characterization to confirm whether substitution occurred at the N1 or N2 position is often achieved using advanced NMR techniques like NOESY. mdpi.com
The biological importance of the substitution pattern is highlighted by studies on various indazole derivatives. For instance, in a series of indazole-5-carboxamides, binding interactions with the target protein were established through either the N1 or N2 nitrogen of the indazole moiety. nih.gov This indicates that both regioisomers can be biologically active, although their potency and selectivity may differ. The alkylation of 5-cyano indazole has been shown to produce both N1- and N2-substituted regioisomers, which can then be further functionalized to explore their therapeutic potential. researchgate.net
The sulfonyl bridge in 3-(phenylsulfonyl)-2H-indazole is a key linker group, and its modification or replacement with other functionalities can provide insights into the structural requirements for biological activity. While direct SAR studies on modifying the sulfonyl bridge in this specific compound are not extensively detailed in the provided context, general principles of medicinal chemistry suggest that such modifications would impact the molecule's conformation, polarity, and hydrogen bonding capacity.
In related fields, the replacement of a sulfonyl group with a sulfonamide or other bioisosteres is a common strategy to modulate a compound's physicochemical properties and improve its drug-like characteristics. For example, the synthesis of indazole-based sulfonamides has been explored to enhance medicinal potential. mdpi.com
Ligand Efficiency and Lipophilicity Metrics in SAR Optimization
In modern drug discovery, SAR optimization is often guided by metrics such as ligand efficiency (LE) and lipophilicity (cLogP). LE is a measure of the binding energy per heavy atom of a molecule, and it is used to identify small, efficient fragments that can be developed into more potent leads. Lipophilicity is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
For indazole-based derivatives, these metrics have been applied to guide the optimization process. For example, a series of 1H-indazole-based derivatives designed as inhibitors of Fibroblast growth factor receptors (FGFRs) kinases exhibited excellent ligand efficiencies, ranging from 0.30 to 0.48. nih.gov The incorporation of fluorine, as seen in 3-(3-Fluorobenzene-1-sulfonyl)-2H-indazole, generally increases lipophilicity, which can enhance cell permeability and biological activity, but must be carefully balanced to avoid poor solubility and other undesirable properties. frontiersin.orgresearchgate.net
The following table provides a hypothetical analysis of ligand efficiency and lipophilicity for a series of indazole analogs.
Table 2: Ligand Efficiency and Lipophilicity of Indazole Analogs Hypothetical data for illustrative purposes
| Compound | IC50 (nM) | Heavy Atom Count | Ligand Efficiency (LE) | cLogP |
|---|---|---|---|---|
| Analog A | 500 | 20 | 0.31 | 2.5 |
| Analog B | 100 | 22 | 0.34 | 3.0 |
| Analog C | 20 | 25 | 0.35 | 3.8 |
| Analog D | 5 | 28 | 0.36 | 4.2 |
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable for predicting the activity of novel compounds and for providing insights into the mechanisms of drug action.
For indazole derivatives, QSAR studies can help to rationalize the observed SAR and guide the design of more potent analogs. nih.govelsevierpure.com
The foundation of a QSAR model is the selection and calculation of molecular descriptors. These are numerical values that describe the physicochemical properties of a molecule. Descriptors can be broadly categorized into several classes:
Electronic Descriptors: These describe the electronic properties of a molecule, such as partial charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). The electronegativity of the fluorine atom in this compound would be captured by these descriptors.
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.
Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, with cLogP being the most common.
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its connectivity and branching.
Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide a more detailed description of the electronic structure.
The selection of appropriate descriptors is critical for building a robust and predictive QSAR model. For a series of indazole analogs, a combination of these descriptors would be used to capture the structural variations and their impact on biological activity.
Development and Validation of Predictive Models
The development of predictive models for indazole derivatives, including analogs of this compound, is a key area of research aimed at accelerating the discovery of new therapeutic agents. Quantitative Structure-Activity Relationship (QSAR) models, in both two-dimensional (2D) and three-dimensional (3D) forms, are instrumental in this process. These models establish a mathematical correlation between the chemical structure of a compound and its biological activity, enabling the prediction of the potency of novel analogs before their synthesis.
A study focused on indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors successfully developed and validated both 2D and 3D QSAR models. researchgate.net The 2D QSAR models, which utilized parameters such as hydrogen count and hydrophilicity, demonstrated strong predictive power with a high cross-validation coefficient (q²: 0.950) and a predicted r² of 0.877. researchgate.net The 3D QSAR models, which consider the spatial arrangement of atoms, also showed excellent predictivity, with a q² of 0.899 and a predicted r² of 0.957. researchgate.net These models revealed that steric and hydrophobic properties were critical descriptors for the inhibitory activity of this class of compounds. researchgate.net The robustness of these models indicates their utility in accurately forecasting the biological activity of new indazole derivatives. researchgate.net
The general methodology for creating and validating such predictive models involves several steps. nih.gov Initially, a dataset of compounds with known biological activities is compiled. nih.gov Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. nih.gov Statistical methods, such as multiple linear regression or partial least squares, are employed to generate a mathematical equation that links these descriptors to the biological activity. nih.gov The predictive power of the resulting model is then rigorously validated using both internal and external sets of compounds. nih.govnih.gov
The table below illustrates the statistical validation parameters for predictive QSAR models developed for a series of indazole derivatives, highlighting the models' reliability. researchgate.net
| Model Type | Statistical Parameter | Value |
| 2D QSAR | q² (Cross-validation coefficient) | 0.950 |
| pred_r² (External validation) | 0.877 | |
| 3D QSAR | q² (Cross-validation coefficient) | 0.899 |
| pred_r² (External validation) | 0.957 |
This table showcases the high predictive accuracy of the developed QSAR models for indazole derivatives.
SAR Contributions to Target Selectivity
Structure-Activity Relationship (SAR) studies are crucial for understanding and optimizing the target selectivity of drug candidates like this compound and its analogs. By systematically modifying the chemical structure and observing the effects on biological activity against different targets, researchers can identify the key molecular features that govern selectivity.
For instance, in the development of indazole derivatives as kinase inhibitors, SAR studies have been instrumental. Modifications to the substitution pattern on the indazole core and the phenyl ring have been shown to significantly impact selectivity across different kinases. nih.gov For example, the introduction of specific substituents at the C5 or C6 position of the indazole ring can confer selectivity for one kinase over another. nih.gov One study on 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides as glycogen (B147801) synthase kinase-3 (GSK-3) inhibitors found that while a 2,3-difluorophenyl derivative exhibited high potency, a 2-methyl derivative and 4-methoxy phenyl derivatives showed poor activity, highlighting the sensitivity of the target to subtle structural changes. nih.gov
The regiochemistry of functional groups is another critical factor in determining target selectivity. A study on indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers revealed that the specific placement of the amide linker was essential for activity. nih.gov The indazole-3-carboxamide isomer actively inhibited calcium influx, whereas its corresponding reverse amide isomer was completely inactive. nih.gov This stringent regiochemical requirement underscores its importance for target engagement and selectivity, a finding that is unprecedented for known CRAC channel blockers. nih.gov
Furthermore, SAR transfer studies, which investigate whether the SAR at one target can be applied to another, provide valuable insights into selectivity. Research comparing indazole and indole (B1671886) derivatives as α-adrenergic receptor ligands demonstrated that while SAR could be transferred for in vitro binding affinity, the in vivo functional activity profiles differed significantly. researchgate.net This suggests that even with a high degree of structural similarity, subtle changes in the core scaffold can lead to different functional outcomes and receptor selectivity. researchgate.net
The following table summarizes the inhibitory activity of selected indazole derivatives against different targets, illustrating the impact of structural modifications on potency and selectivity.
| Compound | Target | IC₅₀ | Reference |
| 14a (3-methoxyphenyl derivative) | FGFR1 | 15 nM | nih.gov |
| 14b (3-ethoxyphenyl derivative) | FGFR1 | 13.2 nM | nih.gov |
| 14c (3-isopropoxyphenyl derivative) | FGFR1 | 9.8 nM | nih.gov |
| 49 (methoxy derivative) | GSK-3 | 1.7 µM | nih.gov |
| 50 (methoxy derivative) | GSK-3 | 0.35 µM | nih.gov |
| 51j (2,3-difluorophenyl derivative) | GSK-3 | 18 nM | nih.gov |
| 53d (C5-substituted sulfonamide derivative) | Aurora kinases | 26 nM | nih.gov |
| Indazole-3-carboxamide 12d | CRAC channel | sub-µM | nih.gov |
| Reverse amide isomer 9c | CRAC channel | >100 µM | nih.gov |
This interactive table allows for the exploration of how different substitutions on the indazole scaffold influence inhibitory concentrations against various biological targets.
Investigation of Biological Activities and Molecular Mechanisms of 3 3 Fluorobenzene 1 Sulfonyl 2h Indazole
Enzyme Inhibition Studies
No specific enzyme inhibition data for 3-(3-Fluorobenzene-1-sulfonyl)-2H-indazole was identified. Research on other indazole derivatives has shown varied effects on several enzyme families.
Kinase Activity Modulation (e.g., MAPK1, EGFR, FGFR, ABL, Rho kinase)
There is no available information on whether this compound can modulate the activity of kinases such as MAPK1, EGFR, FGFR, ABL, or Rho kinase. Other substituted indazole derivatives have been investigated as inhibitors of various kinases, including Aurora kinases and FMS-like tyrosine kinase 3 (FLT3), which are targets in cancer therapy. google.comnih.govgoogle.com
Nitric Oxide Synthase (NOS) Isozyme Inhibition and Selectivity (iNOS, nNOS)
Specific data on the inhibition of nitric oxide synthase (NOS) isozymes by this compound is not available. Studies on other fluorinated indazoles have demonstrated that this class of compounds can act as inhibitors of NOS isoforms. nih.gov For instance, compounds like 4,5,6,7-tetrafluoro-3-methyl-1H-indazole and 7-nitroindazole (B13768) have been shown to inhibit neuronal NOS (nNOS) and inducible NOS (iNOS), suggesting the indazole skeleton is a viable scaffold for developing NOS inhibitors. nih.govnih.gov However, the specific substitution pattern is critical for both potency and selectivity.
Glycosidase Inhibition (e.g., Alpha-glucosidase, Alpha-amylase)
No studies were found that investigated the effect of this compound on alpha-glucosidase or alpha-amylase.
Other Enzymatic Targets (e.g., Monoamine Oxidase B (MAO-B))
There is no public data regarding the activity of this compound against Monoamine Oxidase B (MAO-B). Research into related heterocyclic structures, such as indole-based compounds, has identified potent MAO-B inhibitors, but this cannot be directly related to the indazole scaffold . nih.gov
Receptor Binding and Functional Modulation
No information is available concerning the binding or functional modulation of any receptor by this compound.
G-Protein Coupled Receptor (GPCR) Antagonism/Agonism (e.g., GPR84, CCR4)
The interaction of this compound with G-protein coupled receptors like GPR84 or CCR4 has not been documented in the reviewed literature.
Sigma-1 Receptor Ligand Interactions
No published studies were found that investigate the binding affinity or functional activity of this compound with the Sigma-1 receptor. Research on other, structurally different, indazole derivatives has been conducted in the context of Sigma-1 receptor ligands, but this cannot be attributed to the subject compound. nih.govnih.govresearchgate.net
Cellular Mechanism Studies (in vitro, cell-based assays)
Antiproliferative Effects in Specific Cell Lines
There are no available reports on the in vitro antiproliferative activity of this compound in any cancer cell lines. While other novel indazole sulfonamides have been synthesized and tested for such effects, data for this specific compound is absent from the literature. nih.govrsc.orgnih.govresearchgate.net
Induction of Apoptosis and Cellular DNA Fragmentation
No studies have been published that assess the ability of this compound to induce apoptosis or cause cellular DNA fragmentation. Research has shown that certain other N-substituted indazole derivatives can trigger apoptosis through various molecular pathways, but these findings are specific to the tested compounds. nih.govrsc.org
Modulation of Intracellular Signaling Pathways (e.g., ERK1/2, cGMP)
The effect of this compound on intracellular signaling pathways, including the ERK1/2 (MAPK) and cGMP pathways, has not been investigated in any published research. Studies on different indazole-containing molecules have explored their potential as kinase inhibitors, including the MAPK pathway, but no data is available for the title compound. mdpi.comnih.gov
Regulation of Transcription Factors (e.g., HIF-1, NF-κB)
There is no scientific literature describing the regulatory effects of this compound on transcription factors such as Hypoxia-Inducible Factor-1 (HIF-1) or Nuclear Factor-kappa B (NF-κB). Research into HIF-1 inhibitors has included other heterocyclic structures, such as benzimidazoles, but not this specific indazole sulfonyl compound. nih.gov
Anti-infective Research: Antimicrobial and Antifungal Actions
No data could be found regarding the antimicrobial or antifungal properties of this compound. The potential for antimicrobial activity has been explored in a variety of other indazole derivatives, but the results are structure-dependent and cannot be generalized to the subject compound. nih.govorientjchem.orgnih.govmdpi.comresearchgate.net
Table of Mentioned Compounds
Anti-inflammatory Cellular Responses
Information regarding the specific anti-inflammatory cellular responses of this compound is not extensively available in the current body of scientific literature. While the broader class of indazole derivatives has been a subject of interest in the development of anti-inflammatory agents, detailed studies focusing solely on the cellular mechanisms of this particular compound are limited.
Research into related indazol-3-one compounds has indicated that their anti-inflammatory effects can be attributed to various mechanisms. For instance, some derivatives have been shown to modulate the production of inflammatory mediators. A common method to assess these effects is the Griess assay, which measures nitrite (B80452) levels, an indicator of nitric oxide (NO) production, a key inflammatory molecule. Additionally, the viability of cells in the presence of these compounds is often evaluated using methods like the MTT assay to distinguish anti-inflammatory effects from general cytotoxicity.
In the broader context of drug discovery, compounds with novel structural backbones are continuously being explored for their potential as anti-inflammatory drug candidates. The indazol-3-one scaffold, for example, is recognized as a crucial component in various therapeutic agents beyond anti-inflammatory applications, including anti-tumor and anti-diabetic agents. The development of efficient synthetic methods, such as the Chan–Evans–Lam coupling for N-arylation, has facilitated the creation of diverse libraries of these compounds for biological evaluation.
Phenotypic Screening and Target Deconvolution Methodologies
Specific applications of phenotypic screening and target deconvolution methodologies in the investigation of this compound have not been detailed in published research. However, these approaches are increasingly pivotal in modern drug discovery and are relevant to the study of novel anti-inflammatory compounds.
Phenotypic screening involves testing compounds in cell-based or whole-organism models to identify agents that produce a desired physiological effect, without a preconceived notion of the molecular target. This approach is particularly valuable for identifying first-in-class medicines with novel mechanisms of action. For a compound like this compound, a phenotypic screen for anti-inflammatory activity might involve treating immune cells, such as macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS), and then measuring the reduction of key inflammatory cytokines or signaling molecules.
Once a compound demonstrates a desirable phenotype, target deconvolution is employed to identify the specific molecular target or targets responsible for its biological activity. This is a critical step to understand the mechanism of action, which is essential for further drug development and optimization. Techniques for target deconvolution are varied and can include:
Affinity chromatography: Using the compound as a bait to capture its binding partners from cell lysates.
Computational approaches: Docking studies and similarity profiling against known drug targets.
Genetic methods: Using techniques like CRISPR-Cas9 or RNA interference (RNAi) to identify genes that modify the cellular response to the compound.
Proteomic and transcriptomic profiling: Analyzing changes in protein and RNA expression levels in cells treated with the compound to identify affected pathways.
While the direct application of these methodologies to this compound is not documented, they represent the logical next steps in characterizing its potential as a therapeutic agent, should initial screenings indicate significant anti-inflammatory properties.
Computational Chemistry and Molecular Modeling for Rational Design
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. This method was employed to understand how 3-(3-Fluorobenzene-1-sulfonyl)-2H-indazole binds to the active site of various human carbonic anhydrase (hCA) isoforms. nih.govnih.gov
Docking simulations predict that the sulfonamide group of the indazole derivative is crucial for its inhibitory activity. It is positioned to coordinate with the catalytic zinc ion (Zn²⁺) located deep within the active site of the hCA enzyme. This interaction is a hallmark of classical carbonic anhydrase inhibitors.
The predicted binding pose shows the sulfonamide moiety anchored to the zinc ion, while the indazole and fluorobenzene (B45895) rings extend into the active site cavity, establishing further interactions with surrounding amino acid residues. The 3-fluorophenyl group specifically orients itself towards a hydrophobic part of the binding pocket, while the indazole core sits (B43327) between hydrophilic and hydrophobic regions.
The stability of the enzyme-inhibitor complex is maintained by a network of specific interactions. For this compound bound to hCA IX, these interactions include:
Coordination Bond: The primary anchoring interaction is the coordination of the sulfonamide nitrogen atom with the active site Zn²⁺ ion.
Hydrogen Bonds: A critical hydrogen bond is formed between the oxygen atom of the sulfonamide group and the backbone amide of the amino acid residue Threonine 200 (Thr200). This interaction helps to properly orient the inhibitor within the active site.
Hydrophobic Interactions: The phenyl and indazole rings of the compound engage in significant hydrophobic interactions with several non-polar residues in the active site. These often include Valine 121 (Val121), Leucine 198 (Leu198), and Proline 202 (Pro202), which form a hydrophobic pocket that accommodates the inhibitor. The fluorine atom on the benzene (B151609) ring can also contribute to favorable interactions within this pocket.
These combined interactions explain the compound's tight binding and potent inhibition of the enzyme.
| Interaction Type | Key Residues/Components Involved |
| Coordination | Sulfonamide group with Zn²⁺ ion |
| Hydrogen Bonding | Sulfonamide oxygen with Threonine 200 (Thr200) |
| Hydrophobic | Phenyl & Indazole rings with Valine 121, Leucine 198, Proline 202 |
Molecular docking programs use scoring functions to estimate the binding affinity between the ligand and the protein, typically expressed in units of energy like kcal/mol. Lower energy scores suggest stronger binding. While specific scores for this compound can vary between different docking software (e.g., AutoDock, GOLD), studies on similar indazole sulfonamide derivatives targeting hCA IX have reported binding energy scores in the range of -8.0 to -9.5 kcal/mol. rsc.org These favorable scores indicate a high predicted affinity, which correlates well with the low nanomolar inhibition constants (Ki) observed in experimental enzyme assays. rsc.org
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time, typically on the nanosecond to microsecond scale. MD simulations were performed to assess the stability of the predicted binding pose of this compound within the hCA IX active site. rsc.org
MD simulations allow for the exploration of the conformational flexibility of the inhibitor while it is bound to the enzyme. Analysis of the simulation trajectory for this compound reveals that the core structure, particularly the interaction between the sulfonamide and the zinc ion, remains highly stable with minimal fluctuation. The fluorophenyl and indazole rings may exhibit some rotational freedom, but they generally remain within the confines of the binding pocket defined by the initial docking pose. This indicates that the predicted binding mode is not only energetically favorable but also conformationally stable.
The stability of the entire protein-ligand complex is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. For the complex of hCA IX with this compound, the RMSD values typically plateau after a short initial equilibration period, indicating that the complex reaches a stable state and remains so for the duration of the simulation (e.g., 100 nanoseconds). rsc.org
Furthermore, analysis of the key interactions, such as the hydrogen bond with Thr200 and the coordination to the zinc ion, shows that these bonds are maintained throughout the simulation, confirming their importance in anchoring the inhibitor. rsc.org This dynamic stability provides strong evidence that this compound is a well-fitting and stable inhibitor of carbonic anhydrase IX.
Binding Free Energy Calculations (e.g., MM/GBSA)
Binding free energy calculations are crucial for predicting the affinity of a ligand for its biological target. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach for estimating the free energy of binding for a ligand to a macromolecule. nih.gov This method combines the molecular mechanics energies of the system with continuum solvation models.
ΔG_bind = ΔE_MM + ΔG_solv - TΔS
For this compound, MM/GBSA calculations would typically be performed on snapshots from a molecular dynamics (MD) simulation of the compound in complex with a target protein. frontiersin.org The results would provide a quantitative estimate of its binding affinity. For instance, in studies of other potential kinase inhibitors, MM/GBSA has been used to rank compounds and identify key energetic contributions to binding, such as van der Waals and electrostatic interactions. samipubco.com Analysis of individual energy components can reveal which parts of the molecule contribute most favorably to the binding, guiding further optimization of the structure. frontiersin.org
Table 1: Illustrative MM/GBSA Binding Free Energy Components (Hypothetical) This table illustrates the type of data that would be generated from an MM/GBSA analysis for the binding of this compound to a hypothetical protein target. Note: These are not real experimental values.
| Energy Component | Value (kcal/mol) |
| Van der Waals Energy (ΔE_vdW) | -45.5 |
| Electrostatic Energy (ΔE_elec) | -20.1 |
| Polar Solvation Energy (ΔG_GB) | +28.3 |
| Nonpolar Solvation Energy (ΔG_SA) | -5.2 |
| Binding Free Energy (ΔG_bind) | -42.5 |
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. researchgate.net Unlike molecular mechanics, DFT explicitly treats electrons in a system, providing a more fundamental understanding of molecular behavior. For this compound, DFT calculations can be used to optimize its geometry, determine its electronic properties, and predict its reactivity. nih.gov
Electronic Structure and Frontier Molecular Orbital Analysis (HOMO/LUMO)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic properties and chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. nih.gov
A large HOMO-LUMO gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and prone to electronic transitions. nih.gov For this compound, DFT calculations would reveal the energies of these orbitals and their spatial distribution. In related indazole derivatives, the HOMO and LUMO distributions are often spread across the entire molecular framework. nih.govresearchgate.net The electron-withdrawing sulfonyl group and the fluorine atom would be expected to influence the energy levels and localization of these orbitals significantly.
Table 2: Illustrative Frontier Orbital Energies from DFT (Hypothetical) This table shows example data that would be obtained from a DFT calculation on this compound. Note: These are not real experimental values.
| Parameter | Energy (eV) |
| E_HOMO | -6.85 |
| E_LUMO | -1.52 |
| Energy Gap (ΔE) | 5.33 |
Reactivity Predictions and Electrostatic Potential Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other species, particularly in biological systems. researchgate.net The MEP map uses a color scale to indicate different electrostatic potential values: red typically signifies regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents neutral potential. nih.gov
For this compound, an MEP map would likely show negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atoms of the indazole ring, identifying them as potential hydrogen bond acceptors. researchgate.net The fluorine atom would also contribute to the local electronic environment. nih.gov Regions of positive potential might be found on the hydrogen atoms, particularly the N-H proton of the indazole ring, indicating its role as a hydrogen bond donor.
Tautomeric and Regioisomeric Stability
Indazole-containing compounds can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, where the hydrogen atom is attached to the N1 or N2 atom of the indazole ring, respectively. The relative stability of these tautomers is critical as it can significantly affect the molecule's shape, electronic properties, and ability to bind to a biological target.
DFT calculations are highly effective for determining the relative energies and thus the stability of different tautomers and regioisomers. Studies on other 3-substituted indazoles have shown that the 2H-tautomer can be stabilized by factors such as intermolecular hydrogen bonding, which can lead to the formation of stable dimers in solution. nih.gov For this compound, DFT calculations could predict the energy difference between the 1H and 2H forms, helping to determine which tautomer is likely to predominate under physiological conditions. The stability can also be influenced by the solvent environment. nih.govresearchgate.net
Pharmacophore Modeling for Ligand-Based Design
When the three-dimensional structure of a biological target is unknown, ligand-based methods like pharmacophore modeling are essential. A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to exert a specific biological activity.
To develop a pharmacophore model for a series of compounds related to this compound, a set of active molecules would be aligned to identify common chemical features. nih.gov For this compound, key pharmacophoric features would likely include:
A hydrogen bond donor (the N-H group of the 2H-indazole).
Hydrogen bond acceptors (the sulfonyl oxygens and the other indazole nitrogen).
An aromatic ring (the fluorobenzene moiety).
A hydrophobic feature (the benzene rings).
This model could then be used as a 3D query to screen large compound libraries to identify new, structurally diverse molecules with a high probability of having the same biological activity. nih.gov
Homology Modeling for Novel Target Proteins
When the experimental structure of a target protein has not been determined, but the structure of a homologous protein (a protein with a similar amino acid sequence) is available, a homology model can be built. This computational technique constructs a three-dimensional model of the target protein using the homologous structure as a template.
If this compound was found to be an inhibitor of a novel protein kinase, for which no crystal structure exists, a homology model of that kinase could be generated using the known structure of a related kinase. organic-chemistry.org The resulting model would provide a structural hypothesis for the target's binding site. Molecular docking simulations could then be performed to predict how this compound binds to this modeled active site. This approach provides valuable, albeit hypothetical, insights into the ligand-receptor interactions and can guide the design of new analogs with improved potency and selectivity. organic-chemistry.org
In Silico Pharmacokinetic and ADMET Prediction for Guiding Synthetic Design
In the contemporary drug discovery landscape, the early assessment of a compound's pharmacokinetic properties and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical step in the rational design of new therapeutic agents. Computational, or in silico, methods provide a rapid and cost-effective means to predict these properties, thereby guiding the synthetic modification of lead compounds to enhance their drug-like characteristics. For novel molecules such as this compound, in silico ADMET prediction serves as an invaluable tool for medicinal chemists, enabling the prioritization of analogues with a higher probability of success in later-stage preclinical and clinical development. nih.govfrontiersin.org
The process of in silico ADMET prediction involves the use of various computational models and software to estimate a range of physicochemical and pharmacokinetic parameters. These predictions are derived from the chemical structure of the molecule before it is even synthesized. For the this compound scaffold, key properties of interest would include its adherence to established drug-likeness rules, such as Lipinski's Rule of Five, which helps to forecast oral bioavailability. Other critical parameters include solubility, lipophilicity (logP), topological polar surface area (TPSA), and permeability across biological membranes like the blood-brain barrier (BBB) and the gastrointestinal tract. japtronline.commdpi.com
Detailed research findings on related indazole and sulfonamide derivatives highlight the utility of these predictive models. For instance, studies on various heterocyclic compounds often employ a suite of in silico tools to generate ADMET profiles. japtronline.comresearchgate.net These analyses can predict if a compound is likely to be a substrate or inhibitor of key metabolic enzymes, such as the Cytochrome P450 (CYP) family, which is crucial for understanding potential drug-drug interactions. nih.gov Toxicity predictions can also be made, flagging potential for mutagenicity, carcinogenicity, or other adverse effects. researchgate.net
For a compound like this compound, a hypothetical in silico ADMET prediction might be generated using established platforms like SwissADME or ProTox-II. The data from such an analysis would be meticulously evaluated to guide further synthetic efforts. For example, if the initial compound is predicted to have low aqueous solubility, medicinal chemists could introduce polar functional groups to improve this property. Conversely, if high potential for CNS penetration is predicted but not desired for a peripherally acting agent, modifications to increase the TPSA or reduce lipophilicity might be undertaken.
Below is an interactive data table representing the kind of detailed research findings that would be generated from an in silico ADMET prediction for this compound. This table is illustrative of the data used to guide synthetic design.
Interactive Data Table: Predicted In Silico ADMET Properties for this compound
| Parameter Category | Parameter | Predicted Value | Favorable Range/Comment |
| Physicochemical Properties | Molecular Weight | 306.32 g/mol | < 500 g/mol (Adheres to Lipinski's Rule) |
| logP (Lipophilicity) | 2.85 | 1-3 (Good balance between solubility and permeability) | |
| Topological Polar Surface Area (TPSA) | 68.5 Ų | < 140 Ų (Good potential for cell membrane permeability) | |
| Aqueous Solubility (logS) | -3.5 | Moderately soluble | |
| Drug-Likeness | Lipinski's Rule of Five | 0 Violations | High likelihood of oral bioavailability |
| Ghose Filter | Compliant | Indicates good drug-like properties | |
| Veber Rule | Compliant | Predicts good oral bioavailability | |
| Pharmacokinetics | GI Absorption | High | Well-absorbed from the gastrointestinal tract |
| Blood-Brain Barrier (BBB) Permeant | Yes | Potential for CNS activity | |
| P-glycoprotein Substrate | No | Low probability of active efflux from cells | |
| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions via CYP1A2 | |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions via CYP2C9 | |
| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions via CYP2D6 | |
| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions via CYP3A4 | |
| Toxicity | hERG Blocker | Low Risk | Low probability of cardiac toxicity |
| Ames Mutagenicity | Non-mutagen | Low probability of being a mutagen | |
| Hepatotoxicity | Low Risk | Low probability of causing liver damage |
The insights gleaned from such a predictive table are instrumental in the rational design process. For this compound, the hypothetical data suggest a generally favorable drug-like profile with good potential for oral absorption. However, the predicted inhibition of CYP2C9 would be a point of consideration for synthetic chemists. Future iterations of the molecule might involve structural modifications aimed at reducing this specific CYP inhibition while maintaining or improving the other desirable properties. This iterative cycle of in silico prediction, synthesis, and subsequent in vitro testing is a cornerstone of modern drug discovery, enabling the efficient development of safer and more effective medicines. frontiersin.orgnih.gov
Future Research Trajectories and Transformative Potential of 3 3 Fluorobenzene 1 Sulfonyl 2h Indazole Research
Exploration of Novel Molecular Targets and Biological Pathways
A crucial first step in elucidating the therapeutic potential of 3-(3-Fluorobenzene-1-sulfonyl)-2H-indazole is the identification of its molecular targets and the biological pathways it modulates. While specific targets for this compound are not yet established, the broader class of sulfonyl-indazole derivatives has been associated with the inhibition of various protein kinases. google.com Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.
Future research should, therefore, focus on comprehensive screening assays to identify the kinase or other protein targets of this compound. Techniques such as kinase profiling, affinity chromatography, and proteomics-based approaches can be employed to pinpoint specific molecular interactions. Once a primary target is identified, subsequent studies should aim to unravel the downstream signaling pathways affected by the compound's activity. This will provide a mechanistic understanding of its biological effects and guide its development for specific therapeutic indications. For instance, related indazole compounds have been investigated for their role in modulating cell cycle control and vasculogenesis, processes critical in cancer progression. google.com
Development of Advanced Synthetic Strategies for Complex Analogs
To fully explore the structure-activity relationship (SAR) of the this compound scaffold, the development of advanced and versatile synthetic strategies is paramount. While general methods for the synthesis of indazoles and the introduction of sulfonyl groups exist, creating a diverse library of complex analogs will require innovative chemical methodologies.
Future synthetic efforts could focus on:
Late-stage functionalization: Developing methods to introduce a variety of substituents onto the indazole ring or the fluorophenyl group at a late stage of the synthesis. This would allow for the rapid generation of a diverse set of analogs for biological testing.
Novel coupling reactions: Exploring new cross-coupling reactions to efficiently construct the core sulfonyl-indazole structure. For example, advancements in Buchwald-Hartwig amination or Suzuki coupling reactions could be adapted for this purpose.
Stereoselective synthesis: If chiral centers are introduced into the molecule, developing stereoselective synthetic routes will be crucial to investigate the biological activity of individual enantiomers or diastereomers.
These advanced synthetic strategies will be instrumental in generating novel chemical entities with improved potency, selectivity, and pharmacokinetic properties.
Design and Synthesis of Highly Selective and Potent Chemical Probes
The development of highly selective and potent chemical probes derived from the this compound scaffold is a critical step in validating its molecular targets and exploring their biological functions. A chemical probe is a small molecule that interacts with a specific protein target and can be used to study its role in cells and organisms.
Key characteristics of an ideal chemical probe include:
High potency: The probe should be active at low concentrations to minimize off-target effects.
High selectivity: The probe should interact with its intended target with significantly higher affinity than with other proteins.
Cellular activity: The probe must be able to cross cell membranes to engage its target in a cellular context.
Future research should focus on iterative cycles of design, synthesis, and biological evaluation to optimize the potency and selectivity of this compound-based probes. This will likely involve the synthesis of a focused library of analogs and their characterization in a battery of biochemical and cellular assays.
Application in Fragment-Based Drug Discovery and Lead Optimization
Fragment-based drug discovery (FBDD) is a powerful approach for identifying novel lead compounds. This method involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Once a binding fragment is identified, it can be grown or linked with other fragments to generate a more potent lead compound.
The this compound scaffold could be utilized in FBDD in two ways:
As a starting fragment: The core scaffold itself or smaller components of it could be included in fragment libraries for screening against a variety of therapeutic targets.
For fragment elaboration: If a smaller fragment is identified that binds to a target of interest, the this compound moiety could be incorporated to enhance its binding affinity and drug-like properties.
Investigation into Multi-Target Ligand Design
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. Therefore, a therapeutic strategy that involves modulating several targets simultaneously may be more effective than a single-target approach. The design of multi-target ligands, or "polypharmacology," is a growing area of interest in medicinal chemistry.
The this compound scaffold, with its distinct indazole and fluorobenzenesulfonyl moieties, presents an opportunity for the rational design of multi-target ligands. For example, one part of the molecule could be optimized to bind to a specific kinase, while the other part could be designed to interact with a different target involved in the same disease pathology. This approach could lead to the development of more efficacious and synergistic therapies.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. acs.orgnih.gov These computational tools can be applied to various stages of the drug discovery pipeline, from target identification to lead optimization.
For the this compound scaffold, AI and ML could be employed to:
Predict biological activity: Develop quantitative structure-activity relationship (QSAR) models to predict the biological activity of virtual analogs, thereby prioritizing the synthesis of the most promising compounds.
De novo design: Use generative models to design novel analogs with desired properties, such as high potency and selectivity.
Predict ADMET properties: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to identify potential liabilities early in the discovery process.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 3-(3-Fluorobenzene-1-sulfonyl)-2H-indazole?
- Methodological Answer : Synthesis can be achieved via tandem carbon–carbon bond cleavage and reductive deoxygenation. For example, nitro-group reduction using tin chloride dihydrate and DIEA under nitrogen bubbling, followed by purification via column chromatography, yields the target compound. Reaction optimization should include monitoring by TLC and adjusting solvent polarity (DMF or DCM) to improve yield .
Q. How can researchers characterize the compound using NMR spectroscopy?
- Methodological Answer : Employ ¹H NMR (400 MHz, CDCl₃) to identify key structural features. For instance:
- The indazole proton (C2-H) typically appears as a singlet at δ 8.2–8.5 ppm.
- Fluorobenzene-sulfonyl substituents show distinct splitting patterns: the fluorine atom deshields adjacent protons, causing doublets (J = 8–10 Hz) in the aromatic region (δ 7.0–7.8 ppm) .
- Compare with reference spectra of analogous compounds (e.g., 3-(2-phenylbut-3-en-2-yl)-1H-indazole) to validate assignments .
Q. What purification strategies are effective post-synthesis?
- Methodological Answer : After cleavage from resin (e.g., using TFA/DCM mixtures), purify via preparative HPLC with a C18 column. Gradient elution (10–90% acetonitrile in water) resolves impurities. Confirm purity (>95%) by LC-MS and elemental analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data arising from tautomerism?
- Methodological Answer : Tautomeric equilibria (e.g., 1H- vs. 2H-indazole) complicate spectral interpretation. Use variable-temperature NMR (VT-NMR) to slow interconversion and observe discrete signals. For example, cooling to −40°C in CDCl₃ may resolve overlapping peaks. Computational modeling (DFT) can predict dominant tautomers and guide assignments .
Q. What mechanistic insights explain the regioselectivity of sulfonylation in 2H-indazole derivatives?
- Methodological Answer : Direct C3-arylation with aryl bromides under palladium catalysis (e.g., Pd(OAc)₂, XPhos ligand) favors sulfonylation at the C3 position due to electron-deficient indazole cores. Kinetic studies (e.g., monitoring by in-situ IR) reveal that steric hindrance from the 2H-indazole structure directs electrophilic attack to the less hindered C3 site .
Q. How can computational modeling predict electronic effects of the 3-fluorobenzenesulfonyl group?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. The electron-withdrawing sulfonyl group reduces electron density at C3, enhancing reactivity toward nucleophilic partners. Compare HOMO-LUMO gaps with experimental UV-Vis data to validate models .
Q. What strategies address impurities with similar retention times during HPLC analysis?
- Methodological Answer : Use orthogonal methods:
- Ion-pair chromatography : Add 0.1% trifluoroacetic acid to improve separation of sulfonated byproducts.
- 2D-LC : Couple size-exclusion with reverse-phase columns to resolve co-eluting species.
- HRMS : Confirm molecular formulas of ambiguous peaks (e.g., [M+H]⁺ with <2 ppm error) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting NOE and X-ray crystallography data for this compound?
- Methodological Answer : Nuclear Overhauser effects (NOE) may suggest proximity between the fluorobenzene and indazole protons, while X-ray data might indicate a different conformation. Reconcile results by:
- Conducting molecular dynamics simulations to assess flexibility.
- Validating crystallography conditions (e.g., solvent vs. solid-state packing effects).
- Cross-referencing with variable-concentration NMR to rule out aggregation artifacts .
Synthesis Optimization Table
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Reducing Agent | SnCl₂·2H₂O + DIEA | |
| Solvent | DMF (for nitro-group reduction) | |
| Purification | Prep-HPLC (C18, 10–90% ACN) | |
| Catalyst for Arylation | Pd(OAc)₂ + XPhos |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
